2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(isopropylsulfonyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms are commonly used to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organic halides (e.g., aryl bromides).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role in Suzuki–Miyaura coupling reactions. The compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with the organic halide .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-(Isopropylsulfonyl)phenylboronic acid
Uniqueness
What sets 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its enhanced reactivity and stability in Suzuki–Miyaura coupling reactions. The presence of the isopropylsulfonyl group increases its solubility and compatibility with various reaction conditions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
2304634-87-3 |
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Molecular Formula |
C15H23BO4S |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-propan-2-ylsulfonylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4S/c1-11(2)21(17,18)13-10-8-7-9-12(13)16-19-14(3,4)15(5,6)20-16/h7-11H,1-6H3 |
InChI Key |
LPRASZJJWLDDRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)C(C)C |
Origin of Product |
United States |
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